molecular formula C20H13IN2O3 B6107965 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide

Cat. No. B6107965
M. Wt: 456.2 g/mol
InChI Key: ZMFNPBFHXJAJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a tyrosine kinase inhibitor that has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and other related receptors.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of EGFR and other related receptors, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition of tyrosine kinase activity leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical models of cancer, this compound has been shown to inhibit tumor growth and metastasis, induce apoptosis, and decrease angiogenesis. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide in lab experiments include its specificity for tyrosine kinase inhibition, its potency, and its ability to inhibit multiple related receptors. However, there are also limitations to using this compound, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide. One potential direction is the optimization of its pharmacokinetic properties, including its bioavailability and half-life. Another direction is the study of its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the potential use of this compound in the treatment of other diseases, such as inflammatory disorders or autoimmune diseases.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide involves several steps. The first step is the synthesis of 2-iodobenzamide, which is then reacted with 4-(1,3-benzoxazol-2-yl)-3-hydroxyphenylboronic acid to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of EGFR and other related receptors, which are overexpressed in many types of cancer. This compound has been tested in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFNPBFHXJAJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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